![molecular formula C12H7ClN4O4S B15276792 3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B15276792.png)
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a chloro substituent, and a nitro group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves the reaction of the imidazo[4,5-b]pyridine core with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group is typically introduced through nitration reactions using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 3-(benzenesulfonyl)-7-chloro-6-amino-3H-imidazo[4,5-b]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The benzenesulfonyl group may enhance the compound’s binding affinity to certain proteins, while the chloro group can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-c]pyridine: A structural isomer with similar functional groups but different ring fusion.
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-pyrazolo[4,5-b]pyridine: A related compound with a pyrazole ring instead of an imidazole ring.
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-pyrrolo[4,5-b]pyridine: A compound with a pyrrole ring, showing different electronic properties.
Uniqueness
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H7ClN4O4S |
|---|---|
Molecular Weight |
338.73 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-6-nitroimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7ClN4O4S/c13-10-9(17(18)19)6-14-12-11(10)15-7-16(12)22(20,21)8-4-2-1-3-5-8/h1-7H |
InChI Key |
LLTHXNLIHVKTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C(C(=CN=C32)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


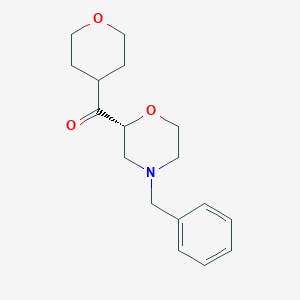
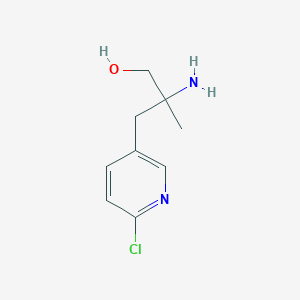
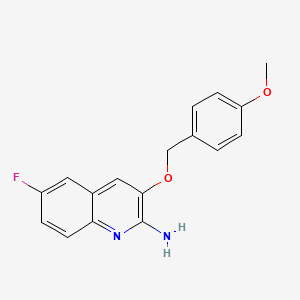


![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)

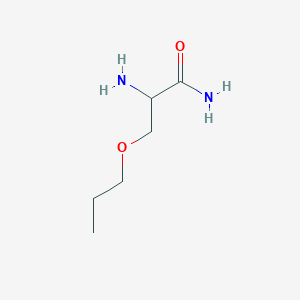
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one](/img/structure/B15276773.png)
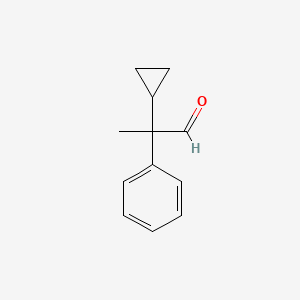

![(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B15276784.png)

![3-bromo-5-(methoxymethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B15276797.png)
